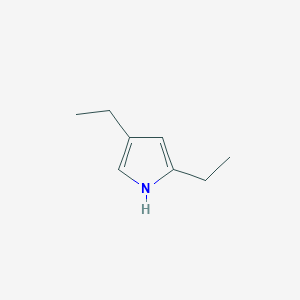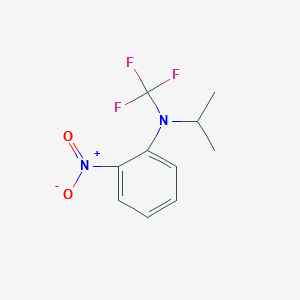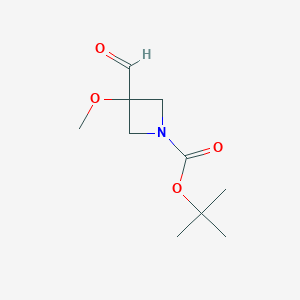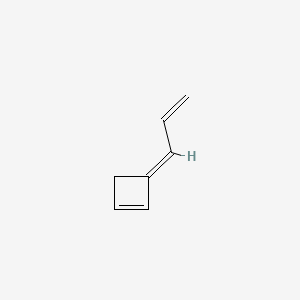
Cyclobutene, 2-propenylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutene, 2-propenylidene- is an organic compound with the molecular formula C₇H₈. It is a derivative of cyclobutene, characterized by the presence of a propenylidene group attached to the cyclobutene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutene, 2-propenylidene- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes. For instance, the reaction between an aryl alkyne and an acrylate in the presence of a catalyst such as indium trifluoroacetylacetonate and trimethylsilyl bromide can yield cyclobutene derivatives. Another method involves the thermal conversion of diallenes in the crystalline state, which provides a high yield of the desired product.
Industrial Production Methods: Industrial production of cyclobutene, 2-propenylidene- typically involves large-scale cycloaddition reactions under controlled conditions. The use of templates and post-cyclization reactions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclobutene, 2-propenylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutene, 2-propenylidene- into cyclobutane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutene derivatives.
Scientific Research Applications
Cyclobutene, 2-propenylidene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and macrocycles.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: Cyclobutene, 2-propenylidene- is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cyclobutene, 2-propenylidene- involves its ability to participate in cycloaddition reactions, forming new carbon-carbon bonds. The compound’s strained ring structure makes it highly reactive, allowing it to undergo various transformations. Molecular targets and pathways include the formation of π-conjugated systems and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Cyclobutene, 2-propenylidene- can be compared with other similar compounds such as:
Cyclobutene: A simpler structure without the propenylidene group.
Cyclobutadiene: A highly reactive four-membered ring with alternating double bonds.
Cyclobutane: A saturated four-membered ring without double bonds.
Uniqueness: Cyclobutene, 2-propenylidene- is unique due to its combination of a strained cyclobutene ring and a propenylidene group, which imparts distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
52097-85-5 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
(3E)-3-prop-2-enylidenecyclobutene |
InChI |
InChI=1S/C7H8/c1-2-4-7-5-3-6-7/h2-5H,1,6H2/b7-4- |
InChI Key |
USDJJNZZCBONHN-DAXSKMNVSA-N |
Isomeric SMILES |
C=C/C=C/1\CC=C1 |
Canonical SMILES |
C=CC=C1CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


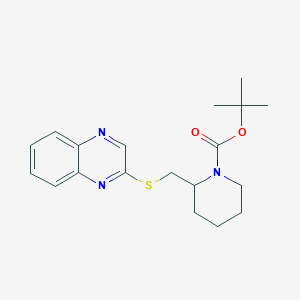
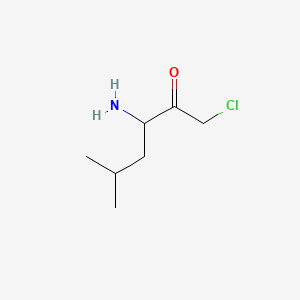
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

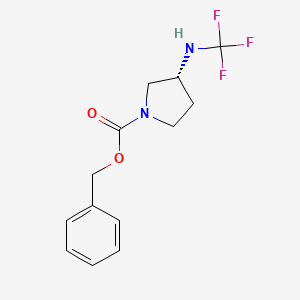
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
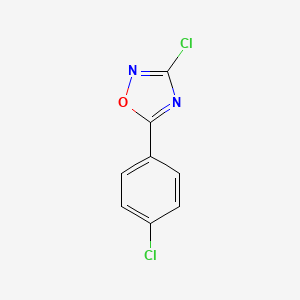

![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

